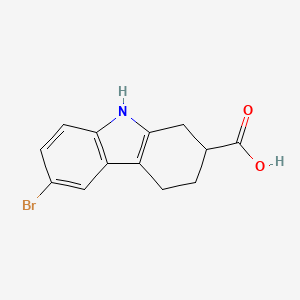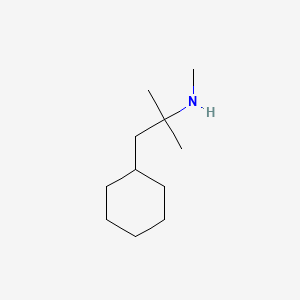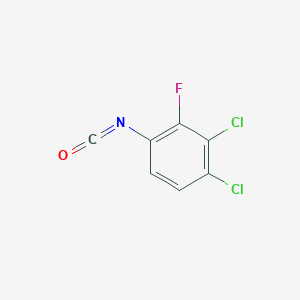
1,2-Dichloro-3-fluoro-4-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-fluoro-4-isocyanatobenzene is an organic compound with the molecular formula C7H2Cl2FNO It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and isocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-fluoro-4-isocyanatobenzene can be synthesized through a multi-step process involving the introduction of chlorine, fluorine, and isocyanate groups onto a benzene ring. One common method involves:
Chlorination: Benzene is first chlorinated to introduce chlorine atoms at the 1 and 2 positions.
Fluorination: The chlorinated benzene is then subjected to fluorination to introduce a fluorine atom at the 3 position.
Isocyanation: Finally, the compound undergoes isocyanation to introduce the isocyanate group at the 4 position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination, fluorination, and isocyanation processes under controlled conditions to ensure high yield and purity. These processes often require specialized equipment and safety measures due to the reactive nature of the intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-fluoro-4-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Addition: Amines and alcohols are common nucleophiles for addition reactions with the isocyanate group.
Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while addition reactions with amines can form urea derivatives.
Scientific Research Applications
1,2-Dichloro-3-fluoro-4-isocyanatobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of isocyanate groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-fluoro-4-isocyanatobenzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows the compound to modify proteins and other biomolecules, potentially affecting their function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-isocyanatobenzene: Similar structure but lacks the fluorine atom.
3,4-Dichlorophenyl isocyanate: Similar structure but lacks the fluorine atom and has chlorine atoms at different positions.
4-Fluorobenzyl isocyanate: Contains a fluorine atom and an isocyanate group but lacks the chlorine atoms.
Uniqueness
1,2-Dichloro-3-fluoro-4-isocyanatobenzene is unique due to the presence of both chlorine and fluorine atoms along with the isocyanate group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H2Cl2FNO |
|---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
1,2-dichloro-3-fluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C7H2Cl2FNO/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H |
InChI Key |
FRHRPCGCTXHSJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=O)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-2-[(2R)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13574277.png)
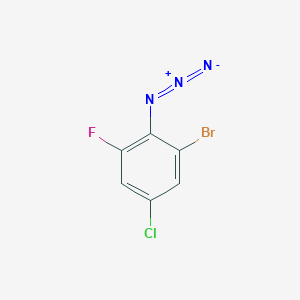
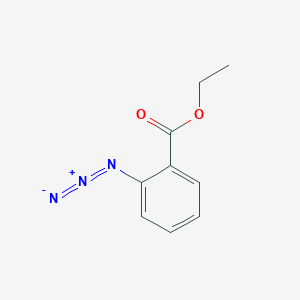
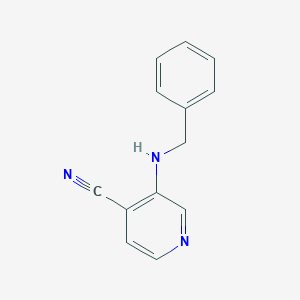
![2-[(1S)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13574298.png)
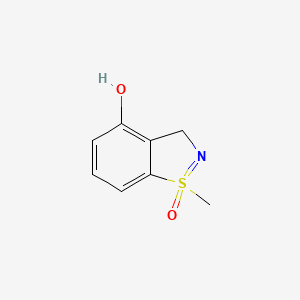
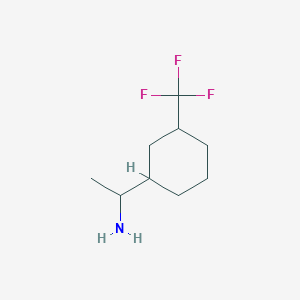
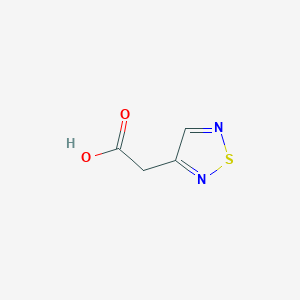
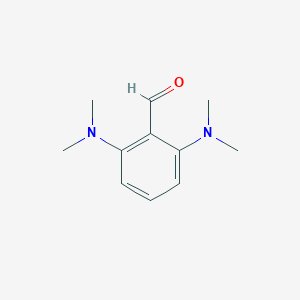
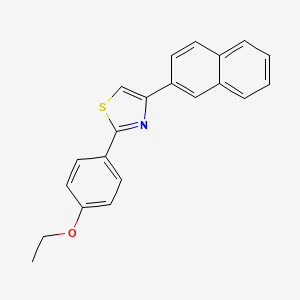
![2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13574343.png)
